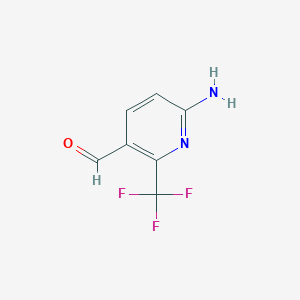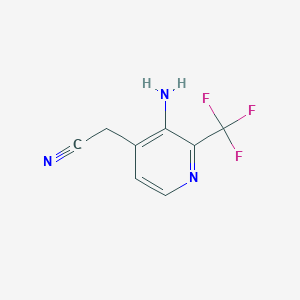
3-Amino-5-(trifluoromethyl)picolinaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Amino-5-(trifluoromethyl)picolinaldehyde involves several processes. A method involving cascade cyclization of fluoroalkyl alkynylimines with primary amines was modified to synthesize 4-amino-5-fluoropicolinates . Another method involves the trifluoromethylation of secondary amines using CF3SO2Na .Molecular Structure Analysis
The molecular structure of 3-Amino-5-(trifluoromethyl)picolinaldehyde is represented by the linear formula C7H3F4NO . The compound has a molecular weight of 193.1 .Chemical Reactions Analysis
The compound 3-Amino-5-(trifluoromethyl)picolinaldehyde has been used in the synthesis of novel fluoropicolinate herbicides. A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Physical And Chemical Properties Analysis
3-Amino-5-(trifluoromethyl)picolinaldehyde is a colorless liquid with a pungent odor. It is soluble in water. The compound has a molecular weight of 193.1 .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Dynamic Kinetic Resolution
Metal complexes of picolinaldehyde, related to 3-Amino-5-(trifluoromethyl)picolinaldehyde, have been identified as low-cost and environmentally benign catalysts. These complexes provide high reaction rates and turnovers for the racemization of amino acids, demonstrating activity towards a variety of amino acid esters. Their application to chemoenzymatic dynamic kinetic resolutions allows access to amino acids in high yields and with excellent enantioselectivities, showcasing compatibility with protease-mediated transformations (Felten et al., 2010).
Synthesis of Substituted Pyrrolidines
The enantioselective synthesis of substituted pyrrolidines through a mild Lewis-acid catalyzed three-component coupling reaction involving picolinaldehyde, amino acids, and activated olefins has been reported. This method represents a significant advance in the ease, scope, and cost of producing highly substituted, enantioenriched pyrrolidines (Chaulagain et al., 2013).
Herbicide Synthesis
Research into the cascade cyclization of fluoroalkyl alkynylimines with primary amines modified to synthesize 4-amino-5-fluoropicolinates highlights the utility of picolinaldehyde derivatives in developing structures of interest as potential herbicides. This method provided access to previously inaccessible picolinic acids, demonstrating the compound's relevance in agricultural chemistry (Johnson et al., 2015).
CO2 Binding
Rhenium(I) triscarbonyl compounds with amino- and iminopyridine ligands, related to the structure of interest, show metal–ligand cooperation triggering reversible CO2 binding. This research underscores the potential of such compounds in environmental and material sciences for CO2 capture and utilization (Stichauer et al., 2017).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
The trifluoromethyl group, which is present in 3-Amino-5-(trifluoromethyl)picolinaldehyde, is found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that the compound and others like it may have significant potential in the development of new drugs and treatments .
Propriétés
IUPAC Name |
3-amino-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)4-1-5(11)6(3-13)12-2-4/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZSMYVBGVLNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(trifluoromethyl)picolinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















